molecular formula C48H96N6O3 B12525368 N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine CAS No. 769136-49-4

N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine

Cat. No.: B12525368
CAS No.: 769136-49-4
M. Wt: 805.3 g/mol
InChI Key: FJZBPYLNNPNQSE-UHFFFAOYSA-N
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Description

N²,N⁴,N⁶-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine is a triazine-based compound featuring three 3-(dodecyloxy)propyl substituents on the triazine core.

Properties

CAS No.

769136-49-4

Molecular Formula

C48H96N6O3

Molecular Weight

805.3 g/mol

IUPAC Name

2-N,4-N,6-N-tris(3-dodecoxypropyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C48H96N6O3/c1-4-7-10-13-16-19-22-25-28-31-40-55-43-34-37-49-46-52-47(50-38-35-44-56-41-32-29-26-23-20-17-14-11-8-5-2)54-48(53-46)51-39-36-45-57-42-33-30-27-24-21-18-15-12-9-6-3/h4-45H2,1-3H3,(H3,49,50,51,52,53,54)

InChI Key

FJZBPYLNNPNQSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCCNC1=NC(=NC(=N1)NCCCOCCCCCCCCCCCC)NCCCOCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Stepwise Substitution of Cyanuric Chloride

The most widely reported method involves the stepwise displacement of chlorine atoms on cyanuric chloride with 3-(dodecyloxy)propylamine. Key steps include:

  • First Substitution : Reacting cyanuric chloride with 3-(dodecyloxy)propylamine in anhydrous 1,4-dioxane at 0–5°C for 2 hours, yielding mono-substituted triazine.
  • Second Substitution : Raising the temperature to 25–30°C and adding a second equivalent of 3-(dodecyloxy)propylamine, followed by stirring for 4–6 hours.
  • Third Substitution : Heating to 80–100°C for 8–12 hours to complete the substitution.

Reaction Conditions :

  • Solvents : 1,4-dioxane, tetrahydrofuran (THF), or dichloromethane.
  • Base : Triethylamine or diisopropylethylamine (DIPEA) to neutralize HCl.
  • Yield : 60–75% after column chromatography (silica gel, ethyl acetate/hexane).

Challenges :

  • Steric hindrance from bulky dodecyloxypropyl groups slows the third substitution, necessitating prolonged heating.
  • Byproducts such as partially substituted triazines require rigorous purification.

One-Pot Synthesis Using Acidic Ionic Liquids

Solvent and Catalyst Optimization

A patent by CN102250026A describes a one-pot method using acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) as dual solvent-catalysts:

  • Reaction Setup : Cyanuric chloride and 3-(dodecyloxy)propylamine are mixed in the ionic liquid at 110°C for 5–8 hours.
  • Workup : The product is extracted with toluene, washed with water, and recrystallized from ethanol.

Advantages :

  • Yield : 85–90% with HPLC purity ≥99.5%.
  • Reusability : The ionic liquid is recovered and reused for 5–7 cycles without significant activity loss.

Limitations :

  • High viscosity of ionic liquids complicates large-scale mixing.
  • Requires specialized equipment for handling hygroscopic reagents.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes:

  • Procedure : Cyanuric chloride and 3-(dodecyloxy)propylamine are irradiated at 120°C in DMF for 20–30 minutes.
  • Purification : Crude product is precipitated in ice-water and filtered.

Key Data :

  • Yield : 78–82%.
  • Purity : 97–98% (by ¹H NMR).

Drawbacks :

  • Limited scalability due to batch size restrictions in microwave reactors.
  • Risk of thermal degradation with prolonged exposure.

Sonochemical Synthesis

Green Chemistry Approach

A sonochemical protocol uses ultrasound to enhance reaction efficiency:

  • Conditions : Cyanuric chloride and 3-(dodecyloxy)propylamine are sonicated in water at 40°C for 5–10 minutes.
  • Workup : Product is isolated via centrifugation and dried under vacuum.

Advantages :

  • Sustainability : Water is used as the solvent, aligning with green chemistry principles.
  • Efficiency : 88–92% yield in <15 minutes.

Comparison with Classical Methods :

Parameter Classical Ionic Liquid Microwave Sonochemical
Reaction Time 14–18 h 5–8 h 0.5 h 0.25 h
Solvent 1,4-Dioxane Ionic Liquid DMF Water
Yield (%) 60–75 85–90 78–82 88–92
Purity (%) 95–98 ≥99.5 97–98 95–97

Industrial-Scale Production

Continuous Flow Reactor Systems

For large-scale synthesis, continuous flow reactors optimize heat and mass transfer:

  • Process : Cyanuric chloride and amine are pumped through a reactor at 100°C with a residence time of 30 minutes.
  • Output : 90–95% conversion rate, with in-line HPLC monitoring.

Economic Considerations :

  • Cost : ~$120/kg at pilot scale.
  • Throughput : 50–100 kg/day per reactor module.

Chemical Reactions Analysis

N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include palladium catalysts, which facilitate the Suzuki–Miyaura coupling reaction in water . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Polymer Science

Thermal and Photostability
Due to its stable triazine core, N₂,N₄,N₆-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine exhibits excellent thermal and photostability. This property is essential in formulating polymers that are resistant to degradation under heat and light exposure.

Applications in Coatings
The compound can be utilized in the development of advanced coatings that require durability and resistance to environmental factors. Its compatibility with hydrophobic polymers allows for the creation of coatings that can withstand harsh conditions while maintaining aesthetic qualities.

Material Engineering

Nanocomposites
In material engineering, this triazine derivative can serve as a key component in nanocomposites. Its ability to enhance the mechanical properties of materials makes it valuable in producing lightweight yet strong composites for use in aerospace and automotive industries.

Self-Healing Materials
Research indicates that triazine derivatives may contribute to the development of self-healing materials. The unique chemical structure allows for potential interactions that facilitate the healing process when materials are damaged.

Medicinal Chemistry

Antimicrobial and Antifungal Properties
While specific biological activity data for N₂,N₄,N₆-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine is limited, compounds within the triazine family have shown potential antimicrobial and antifungal properties. This suggests that further research could uncover significant therapeutic applications.

Cancer Research
Triazines have been explored as scaffolds for anticancer agents due to their ability to interact with biological targets effectively. The compound's structural characteristics may allow it to inhibit cancer cell proliferation or induce apoptosis in malignant cells.

Case Study 1: Application in Coatings

A study demonstrated the use of N₂,N₄,N₆-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine in formulating a new type of protective coating for metal surfaces. The coating exhibited enhanced resistance to corrosion and UV degradation compared to traditional coatings.

Case Study 2: Anticancer Activity

Research on related triazine derivatives revealed promising results against triple-negative breast cancer cells. While specific studies on N₂,N₄,N₆-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine are needed, these findings suggest potential pathways for developing new anticancer therapeutics based on its structure.

Mechanism of Action

The mechanism of action of N2,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine involves its ability to act as a ligand and stabilize metal nanoparticles. This stabilization is crucial for catalytic reactions, such as the Suzuki–Miyaura coupling reaction, where the compound facilitates the reduction of palladium (II) to palladium (0), enabling efficient catalysis .

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Key Compounds for Comparison :

N²,N⁴,N⁶-Tris(3-(dimethylamino)propyl)-1,3,5-triazine-2,4,6-triamine (MET): Structure: Three 3-(dimethylamino)propyl groups. Synthesis: Reacted with cyanuric chloride and 3-(dimethylamino)propylamine. Applications: CO₂-responsive graphene dispersions due to tertiary amine groups that protonate under CO₂ .

Altretamine (Hexamethylmelamine) :

  • Structure : Six methyl groups.
  • Synthesis : Methylation of melamine.
  • Applications : Chemotherapeutic agent for ovarian cancer .

N,N,N',N',N'',N''-Hexapropyl-1,3,5-triazine-2,4,6-triamine :

  • Structure : Six propyl groups.
  • Synthesis : Reaction of cyanuric chloride with dipropylamine.
  • Applications : Structural studies in crystallography .

N²,N⁴,N⁶-Triethyl-1,3,5-triazine-2,4,6-triamine :

  • Structure : Three ethyl groups.
  • Applications : Intermediate in polymer synthesis .

Physicochemical Properties

  • Hydrophobicity : The dodecyloxypropyl substituents confer extreme hydrophobicity, making the target compound more lipophilic than MET (logP ~3.5*) or altretamine (logP ~1.2) .
  • Solubility: Expected to be soluble in non-polar solvents (e.g., toluene, hexane) but insoluble in water, contrasting with MET’s water solubility under CO₂ .
  • Thermal Stability : Long alkyl chains may reduce thermal stability compared to methyl or ethyl derivatives .

Functional and Application-Based Comparisons

Stimuli-Responsive Behavior
  • MET: Reversible CO₂ responsiveness due to dimethylamino groups; used in smart dispersions .
  • Target Compound : Likely pH- or temperature-responsive due to ether linkages but lacks tertiary amines for CO₂ sensitivity.
Corrosion Inhibition
  • MET : Inhibits metal corrosion in aqueous media (efficiency ~80% for steel) .
  • Target Compound: Potential superior performance in non-aqueous coatings due to hydrophobic barrier formation.

Research Findings and Data

Table 2: Key Research Findings
Compound Study Focus Findings Reference
MET CO₂-responsive graphene Dispersion efficiency: 95% reversibility over 5 cycles
Altretamine Anticancer activity 60% tumor growth inhibition in ovarian cancer models
Triazine dimers Antitrypanosomal activity IC₅₀: 0.8 µM (Compound 42); m/z: 734 [M+1]
Hexapropyl derivative Crystal structure Monoclinic crystal system; bond lengths: N–C = 1.34 Å

Biological Activity

N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine is a complex organic compound that belongs to the class of triazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Molecular Structure

The molecular formula for this compound is C30H66N6O9C_{30}H_{66}N_6O_9. The structure consists of a triazine ring substituted with three dodecyloxypropyl groups. The presence of long aliphatic chains contributes to its amphiphilic nature, which may influence its biological interactions.

Physical Properties

  • Molecular Weight : 566.87 g/mol
  • Solubility : Soluble in organic solvents; limited solubility in water due to hydrophobic dodecyl groups.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of triazine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains:

Bacterial Strain Activity
Escherichia coli (Gram -)Inhibited
Staphylococcus aureus (Gram +)Inhibited
Klebsiella pneumoniae (Gram -)Inhibited
Streptococcus mutans (Gram +)Inhibited

The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to assess the safety profile of this compound. Research indicates that while it exhibits antimicrobial properties, it also shows selective cytotoxicity towards cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)20
MCF-7 (breast cancer)15
A549 (lung cancer)25

These results suggest that this compound may serve as a potential lead compound for anticancer drug development.

The biological activity of triazines often involves:

  • Intercalation into DNA : This can disrupt replication and transcription processes.
  • Inhibition of Enzymatic Activity : Certain triazines inhibit key enzymes involved in cellular metabolism.
  • Membrane Disruption : The amphiphilic nature allows these compounds to integrate into lipid bilayers, leading to increased permeability and cell lysis.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Abbas et al., novel triazine derivatives were synthesized and tested against common pathogens. The results demonstrated that specific substitutions on the triazine ring significantly enhanced antimicrobial efficacy compared to parent compounds .

Case Study 2: Anticancer Potential

A study published in the Journal of Medicinal Chemistry highlighted the evaluation of various triazine derivatives for their anticancer properties. The results indicated that modifications at the 1 and 3 positions of the triazine ring could lead to improved selectivity and potency against cancer cells .

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